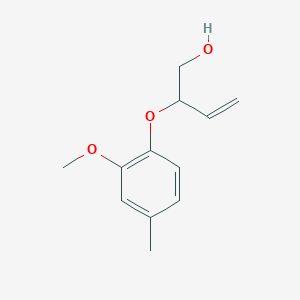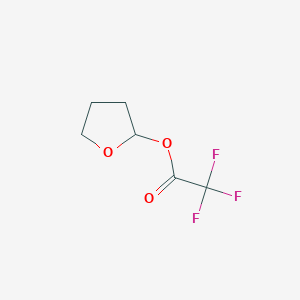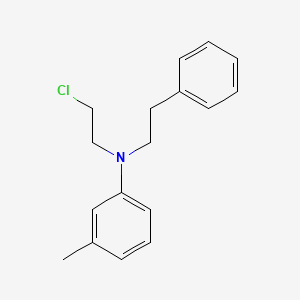![molecular formula C14H10O4 B14484435 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 65161-79-7](/img/structure/B14484435.png)
9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound, in particular, is a furanocoumarin, which consists of a furan ring fused with a coumarin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one can be achieved through various synthetic routes. One common method involves the use of chalcones, which are flavonoid-type phenolic phytochemicals. The structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other flavonoids and furanocoumarins, such as:
Kaempferol: A flavonoid with antioxidant properties.
Quercetin: A flavonoid known for its anti-inflammatory effects.
Bergamottin: A furanocoumarin with potential anticancer activity.
Uniqueness
What sets 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one apart is its unique structure, which combines the properties of both flavonoids and furanocoumarins
Propriétés
Numéro CAS |
65161-79-7 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
9-hydroxy-4-prop-2-enylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-2-3-8-9-4-5-11(15)18-14(9)12(16)13-10(8)6-7-17-13/h2,4-7,16H,1,3H2 |
Clé InChI |
SHPOBNSZWVVOTR-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)


![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)

![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)

